molecular formula C8H13ClF3N B3040347 4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene CAS No. 191591-45-4

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene

Cat. No.: B3040347
CAS No.: 191591-45-4
M. Wt: 215.64 g/mol
InChI Key: AWOMKEMOMPLPIC-XQRVVYSFSA-N
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Description

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene is a fluorinated organic compound with a branched tertiary butylamine group, a chlorine substituent, and three fluorine atoms attached to a butene backbone. Its molecular formula is C₈H₁₂ClF₃N, with a molecular weight of 214.64 g/mol. The compound’s unique structure confers distinct physicochemical properties, such as high electronegativity from fluorine atoms, steric hindrance from the tert-butyl group, and reactivity due to the chlorine substituent.

Properties

IUPAC Name

(Z)-N-tert-butyl-3-chloro-4,4,4-trifluorobut-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClF3N/c1-7(2,3)13-5-4-6(9)8(10,11)12/h4,13H,5H2,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOMKEMOMPLPIC-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC=C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC/C=C(/C(F)(F)F)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene typically involves the reaction of tert-butylamine with a suitable precursor that contains the chloro and trifluoro groups. One common method is the reaction of tert-butylamine with 2-chloro-1,1,1-trifluorobut-2-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene involves its interaction with specific molecular targets. The tert-butylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The chloro and trifluoro groups can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares functional groups with several fluorinated and amino-substituted alkenes. Below is a comparative analysis with two structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene C₈H₁₂ClF₃N 214.64 Chloro, trifluoro, tert-butylamino High electronegativity, steric hindrance
1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one C₁₀H₉F₃N₂O 230.19 Trifluoro, amino, phenylamino, ketone Dual amino groups, keto-enol tautomerism
3,7-Dihydroxy-2-[4-(2-chloro-1,4-naphthoquinone-3-yloxy)-3-hydroxyphenyl]-5-hydroxychromen-4-one (CHNQ) C₂₄H₁₃ClO₈ 464.81 Chloronaphthoquinone, hydroxyl, chromenone Antioxidant activity, π-conjugated system
Key Observations :

Electron-Withdrawing Groups: The trifluoro and chloro groups in this compound enhance its electrophilicity compared to 1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one, which lacks a chlorine atom but includes a ketone group.

Research Findings and Limitations

Knowledge Gaps

  • No peer-reviewed studies directly investigate the biological or material properties of this compound.

Biological Activity

4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene is a fluorinated organic compound with a unique structure that includes a tert-butylamino group, a chloro group, and three trifluoromethyl groups. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC8H13ClF3N
Molar Mass215.64 g/mol
Boiling Point50-51 °C (at 10 mm Hg)
Hazard ClassificationXi - Irritant

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tert-butylamino group may engage with specific receptors or enzymes, modulating their activity. The presence of the chloro and trifluoro groups enhances the compound's stability and reactivity, allowing it to participate in diverse biochemical pathways .

Biological Activity

Research has indicated that this compound exhibits potential inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition mechanism often involves slow-binding kinetics, where the inhibitor forms a stable complex with the enzyme over time .

Inhibition Studies

A study exploring the inhibition of AChE by fluorinated compounds revealed that derivatives similar to this compound could exhibit competitive inhibition characteristics. Kinetic analyses demonstrated that these compounds could form stable complexes with AChE, leading to prolonged pharmacological effects .

Toxicological Assessments

Toxicological evaluations have classified this compound as an irritant. Safety data sheets indicate necessary precautions when handling this compound due to its potential irritant properties .

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug development. Its fluorinated nature may enhance lipophilicity and improve bioavailability compared to non-fluorinated analogs. Researchers are investigating its use as a precursor in synthesizing novel therapeutic agents targeting various diseases .

Q & A

Basic Research Question

  • ¹H NMR : Tert-butyl singlet at δ 1.2–1.4 ppm; vinyl proton doublet near δ 5.8–6.2 ppm.
  • ¹⁹F NMR : CF₃ signal at δ -60 to -70 ppm.
  • HRMS : Exact mass ±2 ppm of theoretical value (e.g., C₈H₁₂ClF₃N requires m/z 232.0521). Cross-validate with salbutamol impurity standards (e.g., 329.19900 g/mol for C₂₀H₂₇NO₃) .

What in vitro models assess the compound’s biological activity?

Advanced Research Question
Use HEK293 cells transfected with β₂-adrenergic receptors to test agonist/antagonist activity, analogous to salbutamol studies. Measure cAMP production via ELISA. For cytotoxicity, employ MTT assays in hepatocyte cell lines (e.g., HepG2), noting IC₅₀ values relative to tert-butylamino metabolites .

How do pH variations affect the stability of the trifluoro-but-2-ene moiety?

Advanced Research Question
Under acidic conditions (pH <3), the trifluoro group stabilizes the alkene via electron withdrawal, reducing protonation. At pH >10, hydrolysis of the chloro substituent dominates, forming diols. Stability studies in buffers (pH 3–10) with HPLC monitoring show 95% integrity at pH 5–7 over 72 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene
Reactant of Route 2
Reactant of Route 2
4-(tert-Butylamino)-2-chloro-1,1,1-trifluoro-but-2-ene

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